molecular formula C23H37N3O7S B2789931 tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate CAS No. 1263049-12-2

tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate

Cat. No.: B2789931
CAS No.: 1263049-12-2
M. Wt: 499.62
InChI Key: DHPDNVDYTOIHLM-UHFFFAOYSA-N
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Description

This compound is a structurally complex carbamate derivative featuring a sulfonamide-linked pentamethyl benzofuran core and a hydroxyethoxyethyl side chain. The tert-butyl carbamate group serves as a protective moiety, commonly employed to stabilize reactive intermediates in organic synthesis . The hydroxyethoxyethyl chain may enhance solubility in polar solvents, a critical factor in pharmaceutical formulations or catalytic processes.

Properties

IUPAC Name

tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N3O7S/c1-14-15(2)19(16(3)17-13-23(7,8)32-18(14)17)34(29,30)26-20(24-9-11-31-12-10-27)25-21(28)33-22(4,5)6/h27H,9-13H2,1-8H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPDNVDYTOIHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCOCCO)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate typically involves the protection of amino groups using Boc and Pbf protecting groups. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine . The Pbf group is introduced using pentafluorophenyl chloroformate (Pbf-Cl) in the presence of a base . The amidino group can be introduced through various methods, including the reaction of amines with carbodiimides or nitriles .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for the efficient and scalable production of peptides and peptide derivatives .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include Boc-protected amines, Pbf-protected amines, and amidino derivatives.

Scientific Research Applications

tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate involves the protection of amino groups, preventing unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions and can be removed under acidic conditions, while the Pbf group provides stability under a wide range of conditions . The amidino group can participate in various chemical reactions, enhancing the compound’s versatility .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with related compounds:

Compound Name Key Features Differences from Target Compound Potential Applications/Findings Reference
tert-butyl ((2S,3R)-N-[4-(N-benzyl-4-R-phenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate Phenylsulfonamide core, chiral centers, benzyl group Lacks benzofuran ring and hydroxyethoxyethyl chain; chiral configuration may affect bioactivity Used in asymmetric synthesis; sulfonamide enhances stability in acidic conditions
N-pivaloylhydroxylamine Hydroxylamine derivative, pivaloyl group Simpler structure; hydrogen-bonding patterns differ (ribbon vs. helical packing) Studied for crystal engineering; lacks sulfonamide functionality
3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-[(dimethylcarbamoyl)oxy]phenyl dimethylcarbamate HCl Dimethylcarbamate, tertiary amine, hydrochloride salt Contains dimethylcarbamoyl instead of sulfonamide; charged species (HCl salt) Safety profile indicates low acute toxicity; used in preclinical research
tert-butyl N-{3-[(Z)-N'-hydroxycarbamimidoyl]phenyl}carbamate Hydroxycarbamimidoyl group, phenyl ring Simpler aryl substitution; lacks sulfonyl and benzofuran groups Intermediate in nitroxide synthesis; carbamate protects amidoxime functionality

Physicochemical and Functional Comparisons

  • Solubility : The hydroxyethoxyethyl chain in the target compound likely improves aqueous solubility compared to purely aromatic sulfonamides (e.g., phenylsulfonamide derivatives in ). However, the pentamethyl benzofuran core may counteract this by increasing logP (lipophilicity).
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for tert-butyl carbamates (e.g., sulfonylation of amino alcohols using benzofuran sulfonyl chloride) . However, steric hindrance from the pentamethyl benzofuran group could complicate reaction efficiency.
  • Biological Relevance : Sulfonamide-containing carbamates are often explored as protease inhibitors or antibacterial agents. The benzofuran moiety may confer unique binding interactions absent in simpler analogues .

Biological Activity

tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate is a complex organic compound with potential biological applications. This article examines its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₉N₃O₆S
  • Molecular Weight : 293.36 g/mol
  • CAS Number : 106984-09-2

The compound features a tert-butyl group linked to a carbamate structure, which is further modified with a hydroxyethoxy group and a benzofuran derivative. This unique structure may contribute to its biological activity.

Antiproliferative Effects

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related benzofuran derivatives have shown promising results:

CompoundCell LineIC₅₀ (nM)
CA-4HeLa180
CA-4MDA-MB-231370
6aA549200
6gHT-293100
6iMCF-7370

These findings suggest that the benzofuran moiety plays a crucial role in inhibiting cell proliferation by interfering with tubulin polymerization and HDAC (Histone Deacetylase) activity .

The mechanism of action for compounds like this compound is hypothesized to involve:

  • Inhibition of Tubulin Polymerization : Compounds similar to this one have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
  • HDAC Inhibition : The presence of hydroxamic acid or similar functional groups can enhance HDAC inhibitory activity, promoting acetylation of histones and altering gene expression related to cell growth and survival .

Study on Related Compounds

A study published in EBioMedicine explored the effectiveness of various PROTAC (Proteolysis Targeting Chimeras) linkers in cancer therapy. The results indicated that linkers similar to this compound could facilitate selective degradation of target proteins involved in cancer progression .

Q & A

Basic: What are the critical considerations for synthesizing this compound with high purity?

Methodological Answer:
Synthesis requires precise control of reaction conditions. The tert-butyl carbamate core is typically functionalized via nucleophilic substitution or coupling reactions. For example:

  • Step 1: React tert-butyl carbamate with a sulfonylated benzofuran derivative (e.g., 2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonyl chloride) under anhydrous conditions using a base like triethylamine to neutralize HCl byproducts .
  • Step 2: Introduce the hydroxyethoxyethylcarbamimidoyl moiety via a carbodiimide-mediated coupling (e.g., EDC/HOBt) to ensure regioselectivity .
  • Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor intermediates via TLC and final product via HPLC .

Advanced: How can conflicting NMR data for structural confirmation be resolved?

Methodological Answer:
Discrepancies in NMR peaks (e.g., unexpected splitting or integration ratios) often arise from:

  • Dynamic rotational isomerism in the carbamate or sulfonamide groups. Use variable-temperature NMR (VT-NMR) to observe coalescence of split peaks at higher temperatures .
  • Residual solvents or byproducts. Employ deuterated solvents (e.g., DMSO-d6) and compare with computational predictions (DFT-based NMR simulations) using software like Gaussian .
  • Stereochemical ambiguity. Perform NOESY or ROESY experiments to confirm spatial proximity of protons in the benzofuran and hydroxyethoxyethyl groups .

Basic: What solvent systems are optimal for stability studies?

Methodological Answer:
Stability varies with solvent polarity and pH:

  • Aqueous buffers (pH 7.4): Hydrolysis of the carbamate group occurs within 24 hours at 37°C. Use phosphate-buffered saline (PBS) for short-term studies .
  • Organic solvents: The compound is stable in DMSO or DMF for >1 month at -20°C. Avoid chlorinated solvents (e.g., DCM) due to potential sulfonamide degradation .
  • Lyophilization: For long-term storage, lyophilize from tert-butanol/water (1:1) to prevent aggregation .

Advanced: How does the sulfonylbenzofuran moiety influence biological activity?

Methodological Answer:
The sulfonyl group enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms), while the benzofuran core contributes to π-π stacking with aromatic residues:

  • Enzyme inhibition assays: Test against CYP3A4 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC50 values typically range 1–10 µM due to competitive inhibition .
  • Molecular docking: Use Schrödinger Suite or AutoDock Vina to model interactions. The sulfonyl oxygen forms hydrogen bonds with Arg105 and His307 in CYP3A4 .
  • SAR studies: Replace the pentamethylbenzofuran with unsubstituted benzofuran to observe a 5-fold decrease in potency, confirming the role of methyl groups in hydrophobic interactions .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions due to dust formation .
  • Spill management: Absorb spills with vermiculite or sand, then dispose as hazardous waste. Avoid water to prevent sulfonamide hydrolysis .
  • First aid: For skin contact, wash with 10% polyethylene glycol 400 in water (not pure water) to solubilize hydrophobic residues .

Advanced: How can reaction yields be optimized in flow chemistry setups?

Methodological Answer:
Flow systems improve reproducibility for multi-step syntheses:

  • Residence time optimization: Use a microreactor (0.5 mm ID) with a 2-minute residence time at 60°C for the sulfonylation step (yield increases from 65% to 88% vs. batch) .
  • In-line monitoring: Incorporate FTIR or UV-Vis sensors after each reactor module to detect intermediates and adjust flow rates dynamically .
  • Solvent compatibility: Use a biphasic system (toluene/water) with a membrane separator to remove HCl byproducts continuously .

Basic: What analytical techniques validate compound identity post-synthesis?

Methodological Answer:

  • LC-MS: Confirm molecular ion ([M+H]+ at m/z ~650) and check for sulfonamide-related fragments (e.g., m/z 215 for the benzofuran-sulfonyl group) .
  • Elemental analysis: Acceptable ranges: C (58–60%), H (6.5–7.2%), N (6–7%) .
  • XRPD: Compare diffraction patterns with computational models to confirm crystallinity and polymorphic form .

Advanced: What strategies mitigate decomposition during biological assays?

Methodological Answer:

  • Serum stability: Add 0.1% bovine serum albumin (BSA) to cell culture media to sequester hydrolytic enzymes .
  • Light protection: Store stock solutions in amber vials; the benzofuran moiety is prone to photooxidation under UV light .
  • Cryopreservation: Aliquot working solutions in cryotubes with 5% trehalose to prevent freeze-thaw degradation .

Basic: How is solubility enhanced for in vitro testing?

Methodological Answer:

  • Co-solvents: Use 10% β-cyclodextrin in PBS to solubilize the compound up to 1 mM .
  • pH adjustment: Dissolve in 0.1 M citrate buffer (pH 5.0) where the carbamate group remains protonated, increasing aqueous solubility by 3-fold .

Advanced: What computational methods predict metabolite profiles?

Methodological Answer:

  • In silico metabolism: Use Meteor (Lhasa Limited) or GLORYx to simulate Phase I/II metabolism. Predominant pathways include:
    • Hydrolysis of the carbamate to tert-butanol and CO2 .
    • Sulfonation of the hydroxyethoxyethyl group via SULT1A1 .
  • Validation: Compare with in vitro hepatocyte incubations (human liver microsomes + NADPH) analyzed by HRMS .

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